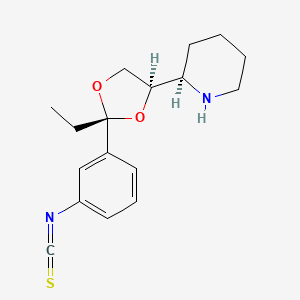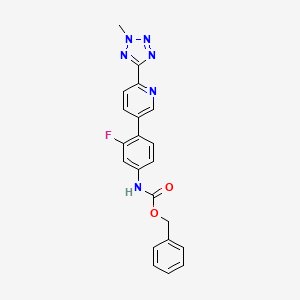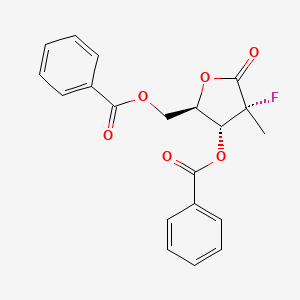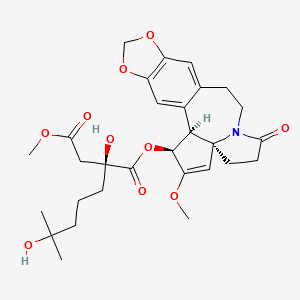![molecular formula C37H34N3O8P B570689 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate CAS No. 131622-85-0](/img/new.no-structure.jpg)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amino acids in solid-phase peptide synthesis. This compound is particularly significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected L-tyrosine is then esterified with phenylmethyl alcohol to form the phenylmethyl ester.
Phosphorylation: The final step involves the phosphorylation of the phenylmethyl ester using bis(2-cyanoethyl) phosphate under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the protection, esterification, and phosphorylation reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Phosphate Group Reactions: The phosphate group can participate in various substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.
Phosphate Reactions: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester bond yields the free carboxylic acid.
Substituted Phosphates: Reactions with nucleophiles yield various substituted phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or imaging agents.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and diagnostic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Wirkmechanismus
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate involves:
Protection and Deprotection: The Fmoc group protects the amino group during peptide synthesis and is removed when the amino group is needed for further reactions.
Phosphate Group Functionality: The phosphate group can participate in various biochemical reactions, acting as a leaving group or a reactive site for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- Fmoc-Phe-OH
- Fmoc-Glu (OtBu)-OH
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and bioconjugation. Its ability to undergo multiple types of reactions and its versatility in various applications highlight its significance in scientific research.
Eigenschaften
CAS-Nummer |
131622-85-0 |
|---|---|
Molekularformel |
C37H34N3O8P |
Molekulargewicht |
679.666 |
IUPAC-Name |
benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1 |
InChI-Schlüssel |
QWYVWAQCGZYFLW-DHUJRADRSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


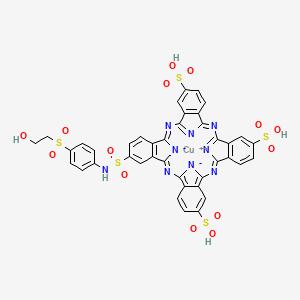
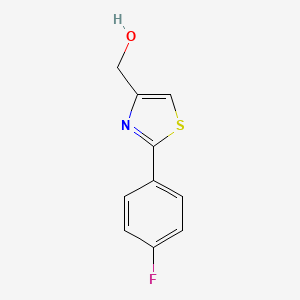
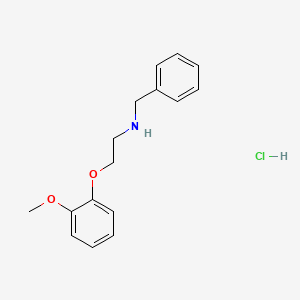
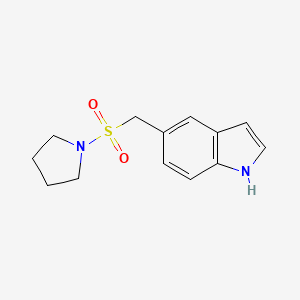
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
